

Spectroscopic Profile of 3-(2-Quinoxalinyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Quinoxalinyl)aniline

Cat. No.: B186197

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-(2-Quinoxalinyl)aniline**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Executive Summary

3-(2-Quinoxalinyl)aniline is a substituted quinoxaline derivative with potential applications in medicinal chemistry. Accurate and detailed spectroscopic characterization is fundamental for its identification, purity assessment, and further investigation into its biological activities. This guide presents tabulated NMR and MS data and outlines the methodologies for acquiring these spectra.

Spectroscopic Data

The structural elucidation of **3-(2-Quinoxalinyl)aniline** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data of **3-(2-Quinoxaliny)aniline**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.77	d	4	Quinoxaline-H
8.08	d	7.5	Quinoxaline-H
7.38-7.26	m	-	Aniline-H
7.17	d	7.5	Aniline-H
6.95	d	8	Aniline-H
4.99	br s	-	-NH ₂

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data of **3-(2-Quinoxaliny)aniline**

Chemical Shift (δ) (ppm)	Assignment
147.5	Quinoxaline-C
144.0	Quinoxaline-C
138.5	Aniline-C
136.1	Quinoxaline-C
128.9	Aniline-C
127.5	Aniline-C
121.4	Quinoxaline-C
116.1	Aniline-C
110.1	Aniline-C

Solvent: CDCl_3 , Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 3: Predicted Mass Spectrometry Data for **3-(2-Quinoxalinyl)aniline**[\[1\]](#)[\[2\]](#)

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	222.10257
$[\text{M}+\text{Na}]^+$	244.08451
$[\text{M}-\text{H}]^-$	220.08801
$[\text{M}]^+$	221.09474

M (Molecular Ion) corresponds to the exact mass of **3-(2-Quinoxalinyl)aniline** ($\text{C}_{14}\text{H}_{11}\text{N}_3$).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Synthesis of **3-(2-Quinoxalinyl)aniline**

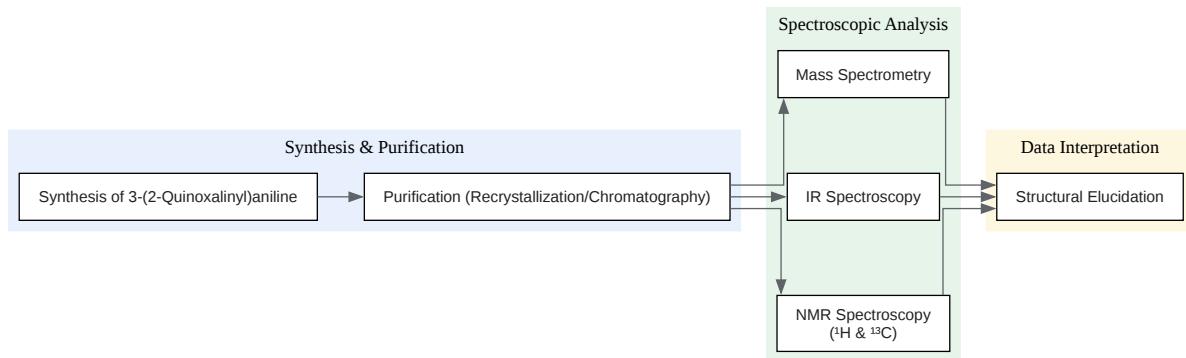
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For **3-(2-Quinoxalinyl)aniline**, this would typically involve the reaction of a suitably substituted o-phenylenediamine with 3-aminophenylglyoxal or a derivative thereof. The reaction is often carried out in a solvent such as ethanol or acetic acid and may be heated to facilitate the cyclization. Purification is typically achieved by recrystallization or column chromatography.[\[3\]](#)[\[4\]](#)[\[5\]](#)

NMR Spectroscopy

A sample of **3-(2-Quinoxalinyl)aniline** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. The

spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy


The IR spectrum of solid **3-(2-Quinoxalinyl)aniline** can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the corresponding adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **3-(2-Quinoxalinyl)aniline**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Quinoxaliny)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(2-quinoxaliny)aniline (C14H11N3) [pubchemlite.lcsb.uni.lu]
- 3. heteroletters.org [heteroletters.org]
- 4. tsijournals.com [tsijournals.com]
- 5. derpharmachemica.com [derpharmachemica.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Quinoxalinyl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186197#spectroscopic-data-nmr-ir-ms-of-3-2-quinoxalinyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com